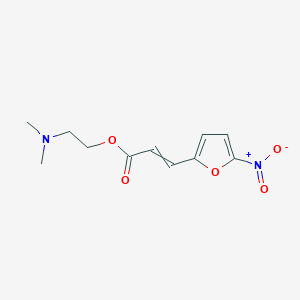![molecular formula C9H18OS B14383426 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene CAS No. 88627-42-3](/img/structure/B14383426.png)
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene is an organic compound that features a propene backbone with a sulfanyl group and a 2-(2-methylpropoxy)ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene typically involves multiple steps, starting with the preparation of the 2-(2-methylpropoxy)ethyl group. This can be achieved through the reaction of 2-methylpropyl alcohol with ethylene oxide under basic conditions to form 2-(2-methylpropoxy)ethanol. Subsequently, this intermediate is reacted with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group. The final step involves the addition of the propene moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond in the propene moiety using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene involves its interaction with molecular targets through its reactive sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The propene moiety may also participate in reactions with electrophilic species, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(2-Methoxyethyl)ethyl]sulfanyl}prop-1-ene
- 3-{[2-(2-Ethylpropoxy)ethyl]sulfanyl}prop-1-ene
- 3-{[2-(2-Butoxy)ethyl]sulfanyl}prop-1-ene
Uniqueness
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene is unique due to the presence of the 2-(2-methylpropoxy)ethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or selectivity is required .
Properties
CAS No. |
88627-42-3 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-methyl-1-(2-prop-2-enylsulfanylethoxy)propane |
InChI |
InChI=1S/C9H18OS/c1-4-6-11-7-5-10-8-9(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
VNJAFQGUZZVJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
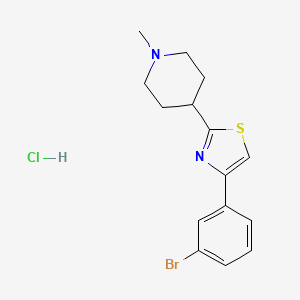
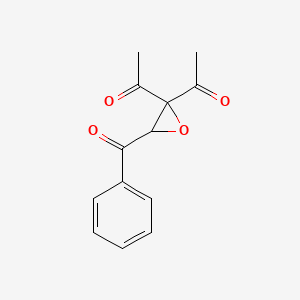
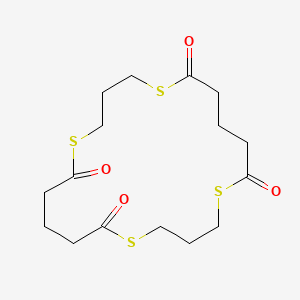
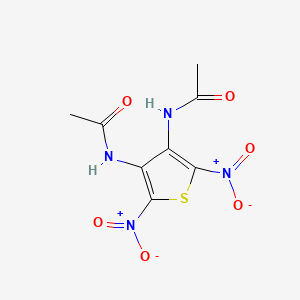

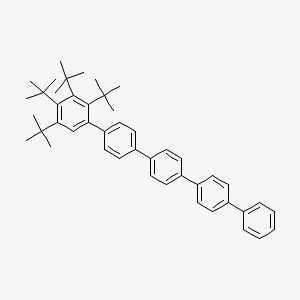
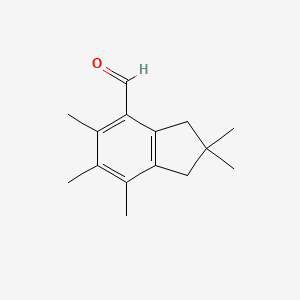

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

